Complete Resistance to ACE-Mediated Proteolysis in Peptide Therapeutics
When incorporated into the Angiotensin-(1-7) peptide, 3-(aminomethyl)cyclobutanecarboxylic acid (ACCA) confers complete resistance to degradation by human angiotensin-converting enzyme (ACE) [1]. In direct comparative assays, native Ang-(1-7) is rapidly cleaved by ACE, resulting in a short in vivo half-life of 25-37 minutes [2]. In contrast, ACCA-substituted analogs at the ACE cleavage site exhibited complete resistance, with no detectable hydrolysis [1].
| Evidence Dimension | Proteolytic Stability (ACE-mediated hydrolysis) |
|---|---|
| Target Compound Data | Complete resistance (no hydrolysis detected) |
| Comparator Or Baseline | Native Angiotensin-(1-7) |
| Quantified Difference | 100% reduction in ACE-mediated degradation |
| Conditions | Human ACE enzyme assay; ACCA substitution at the Ile5-His6 cleavage site |
Why This Matters
This quantitative stability data demonstrates that ACCA is not merely a bioisostere but a functional stabilizer, enabling the development of long-acting peptide therapeutics where native sequences fail due to rapid clearance.
- [1] Wester, A., et al. 'Stabilization of Angiotensin-(1-7) by key substitution with a cyclic non-natural amino acid.' Amino Acids, 2017, 49(10), 1733-1742. View Source
- [2] Petty, W. J., et al. 'Phase I and pharmacokinetic study of angiotensin-(1-7), an endogenous antiangiogenic hormone.' Clinical Cancer Research, 2009, 15(23), 7398-7404. View Source
